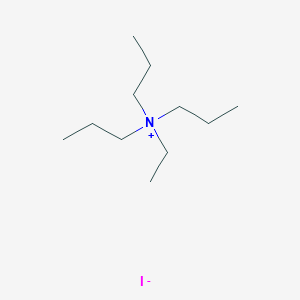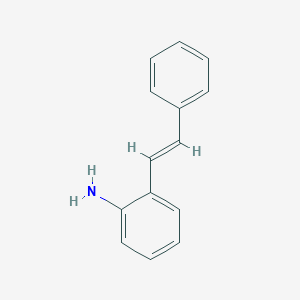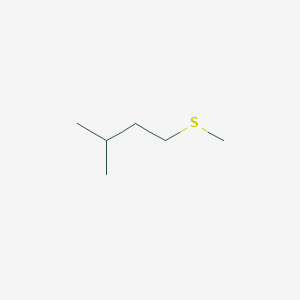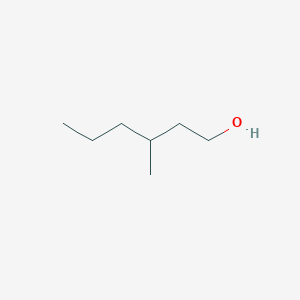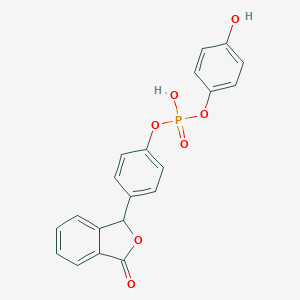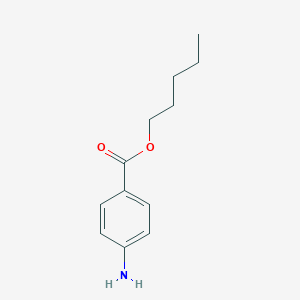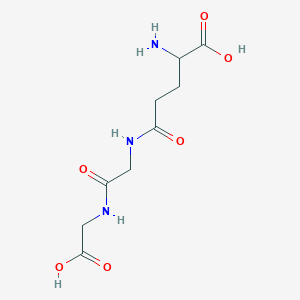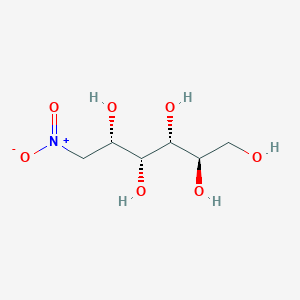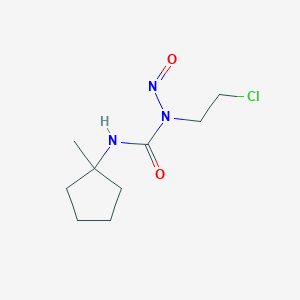
1-(2-Chloroethyl)-3-(1-methylcyclopentyl)-1-nitrosourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Chloroethyl)-3-(1-methylcyclopentyl)-1-nitrosourea, commonly known as CCNU, is a chemotherapy drug that has been used in the treatment of various types of cancers. It belongs to the class of alkylating agents and is known for its ability to cross the blood-brain barrier, making it an effective treatment for brain tumors.
Mecanismo De Acción
CCNU works by attaching to the DNA within cancer cells and disrupting their ability to replicate and divide. This causes the cancer cells to die, while healthy cells are able to repair the damage caused by CCNU. The drug is also able to cross the blood-brain barrier, making it an effective treatment for brain tumors.
Biochemical and Physiological Effects:
CCNU can cause a range of side effects, including nausea, vomiting, fatigue, and decreased appetite. It can also cause damage to the bone marrow, leading to a decrease in the production of red and white blood cells. In rare cases, CCNU can cause liver and kidney damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CCNU has been widely used in laboratory experiments due to its ability to induce apoptosis in cancer cells. However, its toxicity and potential side effects make it difficult to use in certain experiments. Additionally, its ability to cross the blood-brain barrier can make it difficult to study its effects on other organs and tissues.
Direcciones Futuras
There are several areas of research that could be explored related to CCNU. One area of interest is the development of new formulations of the drug that could reduce its toxicity and side effects. Another area of research is the use of CCNU in combination with other drugs to increase its effectiveness. Additionally, more research could be done to understand the mechanisms by which CCNU induces apoptosis in cancer cells.
Métodos De Síntesis
CCNU is synthesized through a reaction between 1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea and 1-methylcyclopentanol in the presence of a base. The resulting product is then purified and isolated through various methods such as recrystallization, column chromatography, and distillation.
Aplicaciones Científicas De Investigación
CCNU has been extensively studied for its effectiveness in treating brain tumors, lymphomas, and multiple myeloma. It has also been used in combination with other chemotherapy drugs to increase their effectiveness. Research has shown that CCNU can induce apoptosis, or programmed cell death, in cancer cells, leading to their destruction.
Propiedades
Número CAS |
13909-04-1 |
|---|---|
Nombre del producto |
1-(2-Chloroethyl)-3-(1-methylcyclopentyl)-1-nitrosourea |
Fórmula molecular |
C9H16ClN3O2 |
Peso molecular |
233.69 g/mol |
Nombre IUPAC |
1-(2-chloroethyl)-3-(1-methylcyclopentyl)-1-nitrosourea |
InChI |
InChI=1S/C9H16ClN3O2/c1-9(4-2-3-5-9)11-8(14)13(12-15)7-6-10/h2-7H2,1H3,(H,11,14) |
Clave InChI |
IYBJGNAJINQPDR-UHFFFAOYSA-N |
SMILES |
CC1(CCCC1)NC(=O)N(CCCl)N=O |
SMILES canónico |
CC1(CCCC1)NC(=O)N(CCCl)N=O |
Otros números CAS |
13909-04-1 |
Sinónimos |
1-(2-Chloroethyl)-3-(1-methylcyclopentyl)-1-nitrosourea |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![disodium;N-[1-(sulfidocarbothioylamino)propan-2-yl]carbamodithioate](/img/structure/B83365.png)
![6-Oxabicyclo[3.1.0]hexane-2,4-diol,diacetate,(1R,2R,4S,5S)-rel-(9CI)](/img/structure/B83368.png)

